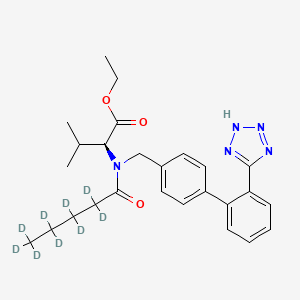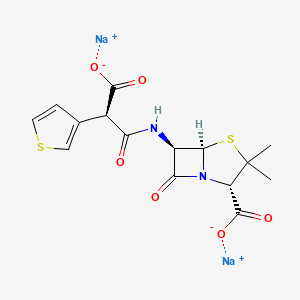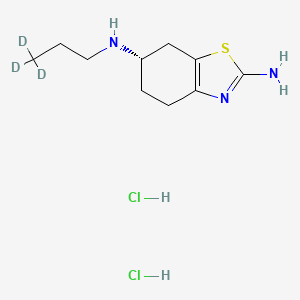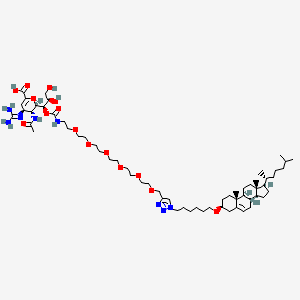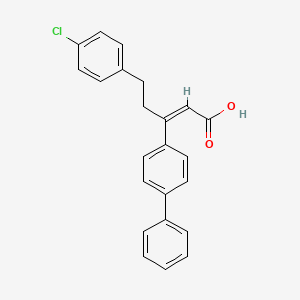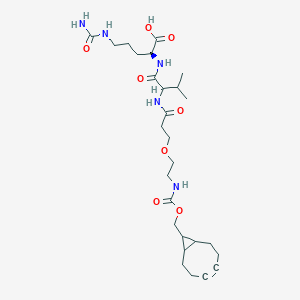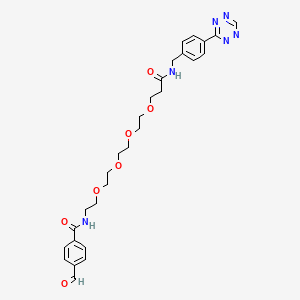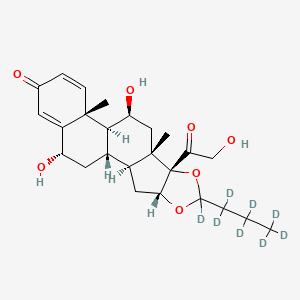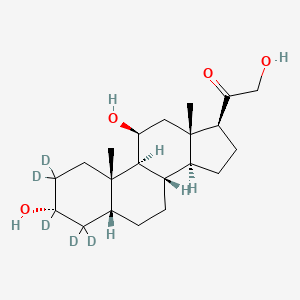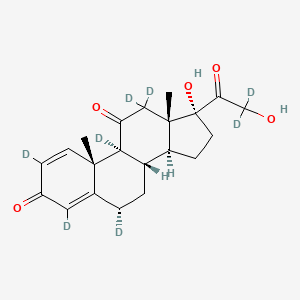
2'-Deoxyguanosine 5'-monophosphate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyguanosine 5’-monophosphate (disodium) is a nucleotide derivative that plays a crucial role in the synthesis of DNA. It is a monophosphate ester of 2’-deoxyguanosine, where the phosphate group is esterified to the 5’ hydroxyl group of the deoxyribose sugar. This compound is commonly used in biochemical research and molecular biology due to its involvement in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine 5’-monophosphate (disodium) typically involves the phosphorylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine 5’-monophosphate (disodium) often involves enzymatic methods. Enzymes such as guanylate kinases are used to catalyze the phosphorylation of 2’-deoxyguanosine to form the monophosphate derivative. This method is preferred due to its high specificity and yield.
Types of Reactions:
Oxidation: 2’-Deoxyguanosine 5’-monophosphate (disodium) can undergo oxidation reactions, particularly in the presence of reactive oxygen species. This can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: Sodium borohydride (NaBH4) or other strong reducing agents.
Substitution: Nucleophiles such as hydroxylamine or thiols.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine.
Reduction: Reduced forms of the nucleotide.
Substitution: Various phosphate esters depending on the nucleophile used.
科学研究应用
2’-Deoxyguanosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of oligonucleotides and other nucleotide derivatives.
Biology: Serves as a substrate for DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Studied for its role in DNA damage and repair mechanisms, as well as its potential use in therapeutic applications.
Industry: Utilized in the production of DNA-based biosensors and other diagnostic tools.
作用机制
The primary mechanism of action of 2’-Deoxyguanosine 5’-monophosphate (disodium) involves its incorporation into DNA by DNA polymerases. Once incorporated, it can participate in various cellular processes such as DNA replication and repair. The compound can also act as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine diphosphate (dGDP) and subsequently 2’-deoxyguanosine triphosphate (dGTP), which are essential for DNA synthesis.
相似化合物的比较
- 2’-Deoxyadenosine 5’-monophosphate (disodium)
- 2’-Deoxycytidine 5’-monophosphate (disodium)
- 2’-Deoxythymidine 5’-monophosphate (disodium)
Comparison: 2’-Deoxyguanosine 5’-monophosphate (disodium) is unique due to its guanine base, which allows it to form specific hydrogen bonds with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, 2’-Deoxyadenosine 5’-monophosphate pairs with thymine, 2’-Deoxycytidine 5’-monophosphate pairs with guanine, and 2’-Deoxythymidine 5’-monophosphate pairs with adenine. Each of these nucleotides plays a distinct role in DNA structure and function.
属性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
391.19 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |
InChI 键 |
CTPAMSRBXKGZCJ-FVALZTRZSA-L |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


